2-Pyridineacetic acid

Phytogrowth Inhibition Herbicide Research Brassica campestris

2-Pyridineacetic acid (2-PAA) is the validated pronucleophile for asymmetric decarboxylative Michael additions [ref]. It shows strongest phytogrowth inhibition, outperforming 2,4-D at 3.0×10⁻⁴ M [ref]. As a betahistine metabolite, it is essential for LC-MS/MS calibration [ref]. For enzyme inhibition, 2-PAA demonstrates superior dual-inhibitory potency [ref]. Order CAS 54363-97-2 in ≥98% purity for reproducible research. Request bulk pricing.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 54363-97-2
Cat. No. B7770389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridineacetic acid
CAS54363-97-2
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(=O)O
InChIInChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)
InChIKeyBPSNETAIJADFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridineacetic Acid (CAS 54363-97-2) Technical Profile: Core Identity, Class Definition, and Procurement Baseline


2-Pyridineacetic acid (2-PAA, 2-pyridylacetic acid; CAS 54363-97-2; C₇H₇NO₂; MW 137.14 g/mol) is a pyridine-based heterocyclic carboxylic acid characterized by an acetic acid moiety at the 2-position of the pyridine ring. It serves as a versatile building block in organic synthesis, particularly as a pronucleophile in asymmetric decarboxylative Michael additions for constructing enantiomerically enriched pyridine derivatives [1]. As a metabolite of betahistine detectable in human liver, kidney, urine, and blood [2], the compound holds relevance in pharmaceutical research as a synthetic intermediate and analytical reference standard. Its physicochemical properties include a density of 1.245 g/cm³, a boiling point of 276.2 °C at 760 mmHg, and a flash point of 120.8 °C .

Why Generic Substitution Fails: Critical Isomer-Dependent Differences in Stability, Reactivity, and Biological Activity for 2-Pyridineacetic Acid


Substitution of 2-pyridineacetic acid (2-PAA) with its 3- or 4-positional isomers (3-PAA, 4-PAA) or structurally related pyridinecarboxylic acids is scientifically unsound due to three documented divergences: (1) Thermal decarboxylation propensity in aqueous solution is unique to the 2-isomer, rendering 2-PAA unsuitable for hydrogenation protocols that work for 3-PAA and 4-PAA [1]; (2) Phytogrowth inhibitory potency differs, with 2-PAA demonstrating the strongest activity among five tested 2-pyridinecarboxylic acid analogs [2]; and (3) Reactivity in linear free energy relationship (LFER) studies shows position-dependent electronic transmission effects when compared with 3-PAA, 4-PAA, and their N-oxides [3]. These isomer-specific behavioral differences preclude simple interchange.

2-Pyridineacetic Acid (CAS 54363-97-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Phytogrowth Inhibitory Activity: 2-Pyridineacetic Acid vs. 2,4-Dichlorophenoxyacetate (2,4-D) Positive Control

In a comparative study evaluating phytogrowth inhibition of Brassica campestris root growth at 3.0 × 10⁻⁴ M, 2-pyridineacetic acid (2-PAA) demonstrated the strongest activity among five tested 2-pyridinecarboxylic acid analogs and exhibited an effect slightly stronger than that of sodium 2,4-dichlorophenoxyacetate (2,4-D), the positive control. 2-PAA also showed the strongest inhibition against α-amylase and carboxypeptidase A among the tested compounds [1].

Phytogrowth Inhibition Herbicide Research Brassica campestris

Hydrogenation Stability: Comparative Incompatibility of 2-Pyridineacetic Acid vs. 3- and 4-Isomers Under Catalytic Hydrogenation

In a systematic study of pyridinealkanoic acid hydrogenation using platinum oxide in aqueous solution, 3-pyridineacetic acid and 4-pyridineacetic acid were successfully reduced to their corresponding piperidine derivatives (3-piperidineacetic acid achieved in 12 hours at 2.5 atm). However, 2-pyridineacetic acid was deliberately excluded from the study due to its known propensity toward decarboxylation in aqueous solution, a decomposition pathway not observed for the 3- or 4-positional isomers [1].

Catalytic Hydrogenation Piperidine Synthesis Chemical Stability

Enzyme Inhibition Potency: 2-Pyridineacetic Acid Exhibits Strongest Dual Inhibition Among Pyridinecarboxylic Acid Analogs

Among four 2-pyridinecarboxylic acid-related compounds (1, 5-7) that showed germination inhibition, 2-pyridineacetic acid (compound 5) was identified as the strongest inhibitor toward both α-amylase and carboxypeptidase A. This dual enzyme inhibitory activity was quantitatively superior to that of the other three active analogs tested in the same assay panel [1].

Enzyme Inhibition α-Amylase Carboxypeptidase A

Synthetic Utility: 2-Pyridineacetic Acid as a Pronucleophile in Asymmetric Decarboxylative Michael Additions

2-Pyridylacetic acids have been demonstrated to function as valuable pronucleophiles in asymmetric decarboxylative Michael additions to α,β-unsaturated aldehydes, enabling the stereocontrolled introduction of pyridine rings via iminium activation with chiral aminocatalysts. The carboxylic acid moiety serves a dual purpose in this transformation—activating both the Michael acceptor and donor through the presence of the carboxylate group [1]. This synthetic methodology is specific to the 2-pyridylacetic acid scaffold and has not been equivalently established for 3- or 4-isomers.

Asymmetric Synthesis Decarboxylative Michael Addition Organocatalysis

2-Pyridineacetic Acid (CAS 54363-97-2): Evidence-Backed Research and Industrial Application Scenarios


Herbicide Discovery and Phytogrowth Inhibition Studies

Investigators developing novel herbicidal agents or studying plant growth regulation should select 2-pyridineacetic acid (2-PAA) as a reference standard or lead scaffold. 2-PAA has been shown to exhibit the strongest root growth inhibitory activity against Brassica campestris among tested 2-pyridinecarboxylic acid analogs, with an effect slightly stronger than the positive control 2,4-dichlorophenoxyacetate (2,4-D) at 3.0 × 10⁻⁴ M [1]. This quantifiable potency advantage supports its use in structure-activity relationship (SAR) studies and as a benchmark compound in herbicide discovery programs requiring robust, validated activity data.

Synthetic Methodology Requiring Asymmetric Pyridine Ring Installation

Chemists performing asymmetric decarboxylative Michael additions to α,β-unsaturated aldehydes should prioritize 2-pyridineacetic acid procurement. This compound has been explicitly validated as a pronucleophile in organocatalytic, stereocontrolled transformations for introducing pyridine rings enantioselectively [2]. The methodology leverages the dual activation function of the carboxylic acid moiety, a reactivity profile that is not documented for 3-PAA or 4-PAA. Researchers seeking enantiomerically enriched pyridine derivatives should not substitute with alternative pyridineacetic acid isomers.

Enzymology Research Targeting α-Amylase and Carboxypeptidase A

In enzyme inhibition studies focused on α-amylase or carboxypeptidase A, 2-pyridineacetic acid represents the most potent inhibitor within its class of 2-pyridinecarboxylic acid analogs [1]. Investigators designing enzyme inhibition assays or developing therapeutics targeting these enzymes should select 2-PAA as the preferred starting scaffold due to its demonstrated dual-inhibitory superiority over structurally related compounds.

Analytical Reference Standard for Betahistine Metabolite Quantification

Bioanalytical laboratories conducting LC-MS/MS quantification of betahistine metabolites in human plasma or urine require authentic 2-pyridineacetic acid as a certified reference standard. 2-PAA has been identified as a major metabolite of betahistine and is detectable in human liver, kidney, urine, and blood [3]. Procurement of high-purity 2-PAA (CAS 54363-97-2) is essential for accurate calibration and validation of pharmacokinetic assays.

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